2-cyclopropyl-1-[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
2-cyclopropyl-1-[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclopropyl group, a fluoro-methoxybenzenesulfonyl group, and a benzodiazole ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the azetidine ring and the subsequent attachment of the benzodiazole moiety. Common synthetic routes may involve the use of reagents such as cyclopropylamine, 3-fluoro-4-methoxybenzenesulfonyl chloride, and benzodiazole derivatives under controlled reaction conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for higher yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-1-[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trametinib: A kinase inhibitor used in cancer treatment.
Moxifloxacin: An antibiotic with a similar fluoroquinolone structure.
Fluoroquinilones: A class of antibiotics with similar structural features.
Uniqueness
2-cyclopropyl-1-[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to its combination of a cyclopropyl group, a fluoro-methoxybenzenesulfonyl group, and a benzodiazole ring
Properties
IUPAC Name |
2-cyclopropyl-1-[1-(3-fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-27-19-9-8-15(10-16(19)21)28(25,26)23-11-14(12-23)24-18-5-3-2-4-17(18)22-20(24)13-6-7-13/h2-5,8-10,13-14H,6-7,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSDSNLWIKBHEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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